molecular formula C8H10BNO2 B581017 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1262279-06-0

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B581017
CAS No.: 1262279-06-0
M. Wt: 162.983
InChI Key: BZQYHQXQCMJSLP-UHFFFAOYSA-N
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Description

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.

Mechanism of Action

Target of Action

The primary target of 6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as 6-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol, is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a key enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a crucial role in various cellular processes .

Mode of Action

This compound acts as a potent inhibitor of PDE4 . It binds to the catalytic domain of PDE4B2, where its boronic acid moiety chelates with the catalytic bimetal center and overlaps with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity .

Biochemical Pathways

By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular levels of cAMP . This, in turn, leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, affecting numerous cellular processes such as inflammation and immune responses .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation. It has been shown to penetrate the skin when applied topically . This suggests that it may have good bioavailability when used in topical formulations.

Result of Action

The inhibition of PDE4 and subsequent increase in cAMP levels result in a decrease in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 . These cytokines are involved in the pathological changes in skin structure and barrier function associated with conditions like psoriasis and atopic dermatitis .

Biochemical Analysis

Biochemical Properties

6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with phosphodiesterase (PDE) enzymes, particularly PDE4. This interaction is significant because PDE4 is involved in the regulation of inflammatory responses. The compound acts as an inhibitor of PDE4, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-4, IL-5, IL-13) . Additionally, this compound has been shown to interact with other biomolecules, including cyclic adenosine monophosphate (cAMP), influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and impactful. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE4 leads to increased levels of cAMP, which in turn affects the phosphorylation of cAMP response element-binding protein (CREB) and reduces the phosphorylation of extracellular signal-regulated kinases (ERK) . These changes result in altered gene expression and reduced production of inflammatory cytokines. Furthermore, this compound has been observed to affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the catalytic domain of PDE4, where its oxaborole moiety interacts with the catalytic bimetal center, leading to enzyme inhibition . This interaction prevents the hydrolysis of cAMP, resulting in elevated cAMP levels and subsequent downstream effects on gene expression and cellular signaling. Additionally, this compound may influence other molecular targets, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on PDE4 over extended periods . Degradation products may form under certain conditions, potentially influencing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, with no significant adverse effects on cellular function observed over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE4 and reduces inflammation without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and mild hepatotoxicity, have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of PDE4 affects the cAMP signaling pathway, which plays a critical role in cellular metabolism . Additionally, it may interact with other metabolic enzymes, influencing the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its uptake and localization, ensuring its availability at target sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells, where it interacts with its molecular targets . Targeting signals and post-translational modifications may play a role in its localization, ensuring its effective action in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-formylphenylboronic acid with an amine source, followed by cyclization to form the benzoxaborole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzoxaboroles .

Scientific Research Applications

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its amino group provides additional reactivity compared to other benzoxaboroles, making it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQYHQXQCMJSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate (CXI) (0.27 g, 1.02 mmol) was dissolved in HCl/EtOAc (4.2 M, 7 mL/mmol) and stirred for 30 minutes at room temperature. The solvent was removed under vacuum and residue was triturated with Et2O to give 6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CXII) as a white solid (0.15 g, 0.75 mmol, 74% yield). 1H NMR (DMSO-d6) δ ppm 4.00 (s, 2H), 4.69 (s, 2H), 7.21-7.51 (brs, 1H), 7.52-7.66 (brs, 1H), 7.67-7.88 (brs, 1H), 8.06-8.98 (brs, 3H); ESIMS found for C8H10BNO2 m/z 146.7 (M−H2O+1).
Quantity
0.27 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

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